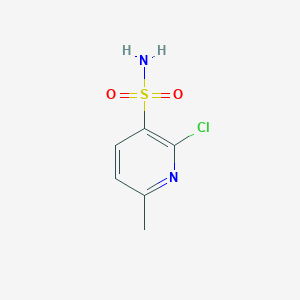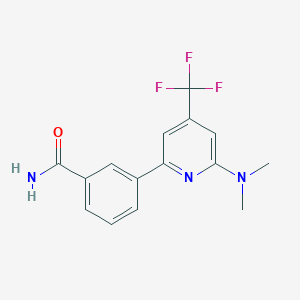
5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine
Overview
Description
5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine (5-Cl-3-CP-2-FP) is an organic compound with a chemical structure consisting of a chloro group, a phenyl group, and a fluorine atom bonded to a nitrogen atom. It is a colorless solid that is soluble in water and is used in various scientific and industrial applications. 5-Cl-3-CP-2-FP has a wide range of applications in the pharmaceutical, medical, and agricultural industries, as well as in biochemistry, materials science, and chemical engineering.
Scientific Research Applications
Creating Structural Manifolds from Common Precursors
Researchers have explored the transformation of halopyridines into various structural manifolds, highlighting the versatility of halogenated pyridines in synthesizing complex molecules. For instance, halopyridines have been used as intermediates in the manufacturing process of industrial pesticides, further transformed into pyridinecarboxylic acids and iodopyridines through consecutive treatments with reagents like lithium diisopropylamide and carbon dioxide or iodine. This demonstrates the basicity gradient-driven isomerization and the ability to create diverse functional groups from a common halopyridine precursor (Schlosser & Bobbio, 2002).
Synthesis and Spectral Analysis
The synthesis and spectral analysis of halogenated compounds, including those with chloro and fluoro groups on the pyridine ring, provide insights into their molecular geometry and chemical reactivity. Through methods like FT-IR, NMR, and X-ray diffraction, researchers can determine the structure and reactivity of these compounds, essential for applications in material science, pharmaceuticals, and chemical research (Satheeshkumar et al., 2017).
Reactivity Studies
Investigations into the reactivity of halopyridines, such as 2-fluoro- and 2-chloropyridines, offer valuable information on nucleophilic substitution reactions and factors influencing reaction rates. Such studies are foundational for developing synthetic strategies in organic chemistry, enabling the design of more efficient and selective reactions for creating halogenated compounds (Schlosser & Rausis, 2005).
Halogen-rich Intermediates for Synthesis
The use of halogen-rich pyridines as intermediates in the synthesis of complex molecules underscores their importance in medicinal chemistry and drug discovery. By employing halogen dance reactions, researchers can generate pentasubstituted pyridines with desired functionalities, illustrating the critical role of halogenated pyridines in constructing pharmacologically relevant molecules (Wu et al., 2022).
Chemoselective Functionalization
The chemoselective functionalization of halopyridines, such as 5-bromo-2-chloro-3-fluoropyridine, highlights the strategic manipulation of these compounds to achieve specific substitution patterns. This is particularly relevant in pharmaceutical synthesis, where the selective introduction of functional groups can significantly impact the biological activity and pharmacokinetics of the resulting compounds (Stroup et al., 2007).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic interventions .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to influence a variety of biochemical pathways . These pathways and their downstream effects contribute to the broad-spectrum biological activities of these compounds .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that 5-chloro-3-(4-chlorophenyl)-2-fluoropyridine could potentially have similar effects .
properties
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FN/c12-8-3-1-7(2-4-8)10-5-9(13)6-15-11(10)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUJJOARAUNLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258767 | |
| Record name | 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1364677-73-5 | |
| Record name | 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1364677-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1456324.png)
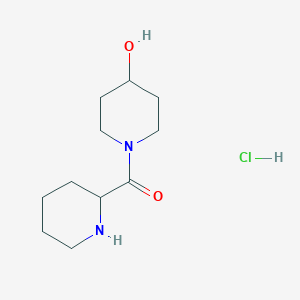
![Ethyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)-amino]benzoate](/img/structure/B1456328.png)
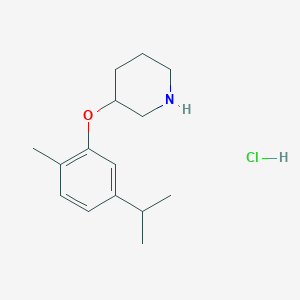
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1456331.png)
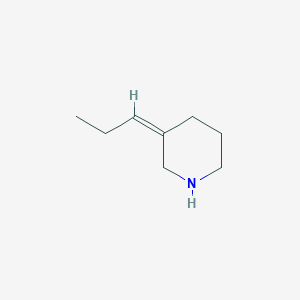
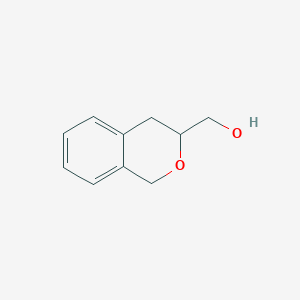
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456339.png)
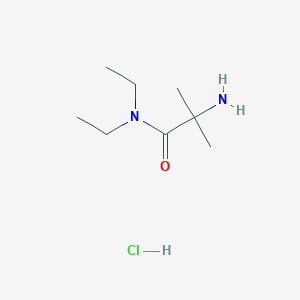
![6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1456342.png)
